
2-ethoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide, also known as Efipladib, is a small molecule inhibitor that targets the secreted phospholipase A2 (sPLA2) enzyme. The sPLA2 enzyme plays a crucial role in the inflammation process, making Efipladib a potential therapeutic agent for treating inflammatory diseases.
Scientific Research Applications
Synthesis of Potentially Bioactive Compounds
- Research has explored the synthesis of potentially bioactive compounds from visnaginone, leading to various derivatives including isoxazoline and phenylpyrazoline. These synthetic pathways suggest the potential for creating compounds with varied biological activities, which could be applicable to the study of similar structures like 2-ethoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide (Abdel Hafez, Ahmed, & Haggag, 2001).
Anticancer and Antiangiogenic Activities
- Novel 3-arylaminobenzofuran derivatives have been evaluated for their anticancer and antiangiogenic activities, suggesting the potential therapeutic applications of furan and benzofuran derivatives in oncology and angiogenesis-related disorders (Romagnoli et al., 2015).
Anti-Inflammatory and Analgesic Agents
- Compounds derived from visnaginone and khellinone showing significant anti-inflammatory and analgesic activities have been synthesized, highlighting the medicinal chemistry applications of furan-containing compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activities Against Influenza
- Benzamide-based 5-aminopyrazoles have shown significant antiviral activities against the influenza A virus, demonstrating the potential for furan and benzamide derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
properties
IUPAC Name |
2-ethoxy-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-21-14-7-4-3-6-13(14)17(20)18-11-12-10-16(23-19-12)15-8-5-9-22-15/h3-10H,2,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJVRYUNCCPUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2587328.png)

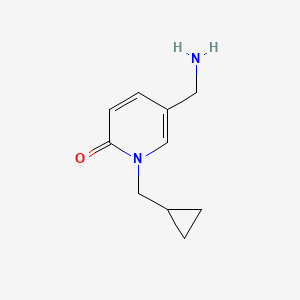
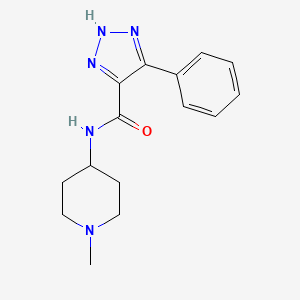


![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid](/img/structure/B2587338.png)
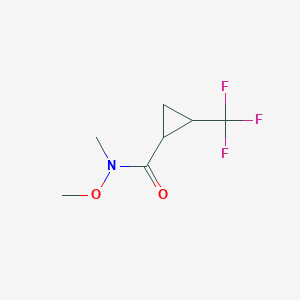

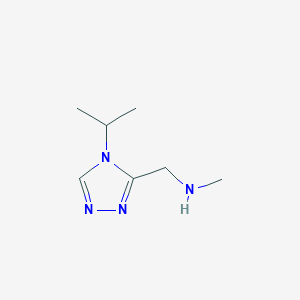
![7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2587347.png)
![2-Methyl-4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2587349.png)
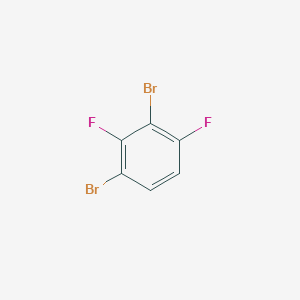
![N-[3-[4-(4-Hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2587351.png)